
UCCB01-125: A Potent Dimeric Inhibitor of PSD-
95 for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AVLX-125

Cat. No.: B12373471 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
UCCB01-125 is a novel, high-affinity dimeric inhibitor targeting the Postsynaptic Density

Protein-95 (PSD-95). As a critical scaffolding protein at excitatory synapses, PSD-95 plays a

pivotal role in coupling N-methyl-D-aspartate receptors (NMDARs) to downstream signaling

pathways, including the activation of neuronal nitric oxide synthase (nNOS) and subsequent

nitric oxide (NO) production.[1][2] Dysregulation of this pathway is implicated in the

pathophysiology of numerous neurological disorders characterized by excitotoxicity, such as

ischemic stroke and chronic pain.[1][2] UCCB01-125 is designed to specifically disrupt the

interaction between PSD-95 and its binding partners, thereby offering a targeted therapeutic

strategy to mitigate excitotoxic neuronal damage while potentially avoiding the side effects

associated with direct NMDAR antagonists. This technical guide provides a comprehensive

overview of UCCB01-125, including its mechanism of action, quantitative binding data, and

detailed experimental protocols for its characterization.

Mechanism of Action
UCCB01-125 functions by competitively inhibiting the PDZ domains of PSD-95. PSD-95

possesses multiple PDZ domains that serve as docking sites for various synaptic proteins,

including the C-terminal tails of NMDAR subunits and nNOS.[1][2] By binding to the first two

PDZ domains (PDZ1-2) of PSD-95 with high affinity, UCCB01-125 effectively uncouples the

NMDAR from nNOS.[3] This disruption prevents the efficient calcium-dependent activation of
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nNOS following NMDAR stimulation, leading to a significant reduction in the production of

neurotoxic nitric oxide.[1][2] This targeted approach aims to preserve the physiological function

of the NMDAR ion channel while selectively attenuating the downstream excitotoxic signaling

cascade.[1][2]
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PSD-95 signaling and UCCB01-125 inhibition.

Quantitative Data
The dimeric nature of UCCB01-125 allows for simultaneous binding to the PDZ1 and PDZ2

domains of PSD-95, resulting in a significantly higher affinity compared to monomeric inhibitors.

The following table summarizes the available quantitative data for UCCB01-125 and related

compounds.

Compound Target Assay Type Parameter Value Reference

UCCB01-125
PSD-95

(PDZ1-2)

Fluorescence

Polarization
Ki 9.5 nM [3]

UCCB01-144
PSD-95

(PDZ1-2)

Fluorescence

Polarization
Ki 4.6 nM [4][5]

Tat-NR2B9c

(monomer)

PSD-95

(PDZ2)
ELISA EC50 ~7 nM [1]

Tat-NR2B9c

(monomer)

PSD-95

(PDZ1-2)

Fluorescence

Polarization
Ki 4.6 µM [6]

Note: Specific IC50 values for UCCB01-125 from cell-based neuroprotection assays are not

readily available in the public domain. However, in vivo studies have demonstrated its efficacy

in reducing inflammatory pain at specific dosages.[1][7][8]

Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding
Affinity
This protocol outlines a competitive fluorescence polarization assay to determine the binding

affinity (Ki) of UCCB01-125 for the tandem PDZ1-2 domain of PSD-95.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.moleculardevices.com/en/assets/app-note/br/establishing-and-optimizing-fluorescence-polarization-assay
https://www.researchgate.net/publication/331474689_Selectivity_efficacy_and_toxicity_studies_of_UCCB01-144_a_dimeric_neuroprotective_PSD-95_inhibitor
https://pubmed.ncbi.nlm.nih.gov/30011127/
https://www.jneurosci.org/content/27/37/9901.abstract
https://pubmed.ncbi.nlm.nih.gov/16316154/
https://www.jneurosci.org/content/27/37/9901.abstract
https://www.devtoolsdaily.com/graphviz/
https://pubmed.ncbi.nlm.nih.gov/23178182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence Polarization Assay Workflow

Preparation

Assay Execution

Data Analysis

Prepare Reagents:
- Fluorescently labeled tracer (e.g., FAM-N-dimer)

- PSD-95 PDZ1-2 protein
- UCCB01-125 (competitor)

- Assay Buffer

Incubate fixed concentrations of tracer and
PSD-95 PDZ1-2 with serial dilutions of UCCB01-125

in a 384-well plate.

Allow the binding reaction to reach equilibrium.

Measure fluorescence polarization using a
plate reader with appropriate filters.

Plot fluorescence polarization (mP) vs.
log[UCCB01-125 concentration].

Determine the IC50 value from the
resulting sigmoidal dose-response curve.

Calculate the Ki value using the
Cheng-Prusoff equation.
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Workflow for FP-based binding affinity assay.
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Methodology:

Reagent Preparation:

Prepare a fluorescently labeled tracer peptide that binds to PSD-95 PDZ1-2. A suitable

tracer could be a dimeric peptide similar to UCCB01-125 conjugated with a fluorophore

like 5-FAM.[3]

Purify the tandem PDZ1-2 domain of human PSD-95.

Prepare a stock solution of UCCB01-125 and perform serial dilutions to create a range of

competitor concentrations.

Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-

20).

Assay Procedure:

In a low-volume, black, 384-well plate, add a fixed concentration of the fluorescent tracer

and the PSD-95 PDZ1-2 protein to each well.

Add the serially diluted UCCB01-125 to the wells. Include control wells with only the tracer

and protein (for maximum polarization) and wells with only the tracer (for minimum

polarization).

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to

reach equilibrium.

Data Acquisition and Analysis:

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader

equipped with appropriate excitation and emission filters for the chosen fluorophore.

Plot the mP values against the logarithm of the UCCB01-125 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of UCCB01-125 that displaces 50% of the bound tracer.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into

account the concentration and Kd of the fluorescent tracer.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be employed to measure the association (kon) and dissociation (koff) rate constants

of the interaction between UCCB01-125 and PSD-95, from which the equilibrium dissociation

constant (KD) can be calculated.
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Surface Plasmon Resonance Workflow

Preparation & Immobilization

Binding Analysis

Data Analysis

Prepare a sensor chip (e.g., CM5).
Activate the surface.

Immobilize purified PSD-95 PDZ1-2 protein
onto the sensor chip surface via amine coupling.

Block remaining active sites.

Inject a series of concentrations of UCCB01-125
(analyte) over the chip surface.

Monitor the association phase in real-time
(increase in response units, RU).

Inject running buffer to monitor the dissociation
phase (decrease in RU).

Regenerate the sensor chip surface. Generate sensorgrams (RU vs. time) for
each UCCB01-125 concentration.

next concentration

Fit the sensorgram data to a suitable
binding model (e.g., 1:1 Langmuir).

Determine kon, koff, and KD values.

Click to download full resolution via product page

Workflow for SPR-based kinetic analysis.
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Methodology:

Immobilization of Ligand:

Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a

mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

Inject a solution of purified PSD-95 PDZ1-2 protein in a low ionic strength buffer (e.g., 10

mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization

via amine coupling.

Inject ethanolamine to deactivate any remaining active esters on the surface.

Binding Measurement:

Prepare a series of dilutions of UCCB01-125 in a suitable running buffer (e.g., HBS-EP).

Inject each concentration of UCCB01-125 over the sensor surface at a constant flow rate

and monitor the change in response units (RU) in real-time to observe the association

phase.

Following the association phase, switch to injecting only the running buffer to monitor the

dissociation of the UCCB01-125/PSD-95 complex.

After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any

remaining bound analyte and prepare the surface for the next injection.

Data Analysis:

Subtract the response from a reference flow cell to correct for bulk refractive index

changes.

Globally fit the association and dissociation curves from all tested concentrations of

UCCB01-125 to a suitable binding model (e.g., 1:1 Langmuir binding model) using the

instrument's analysis software.
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This fitting will yield the association rate constant (kon), the dissociation rate constant

(koff), and the equilibrium dissociation constant (KD = koff/kon).

In Vivo Efficacy
UCCB01-125 has demonstrated significant efficacy in preclinical models of inflammatory pain.

When administered to rodents with Complete Freund's Adjuvant (CFA)-induced inflammation,

UCCB01-125 was shown to prevent the development of and reverse mechanical

hypersensitivity.[1][7] Notably, at effective doses, UCCB01-125 did not produce the cognitive or

motor side effects observed with the NMDAR antagonist MK-801, highlighting the potential for

a superior therapeutic window.[1][8]

Pharmacokinetics
Detailed pharmacokinetic parameters for UCCB01-125, such as its half-life and bioavailability,

are not extensively reported in publicly available literature. However, studies on related dimeric

peptide-based PSD-95 inhibitors have focused on improving their pharmacokinetic profiles. For

instance, the attachment of fatty acids to similar dimeric ligands has been shown to enhance

their stability in blood plasma and provide sustained release upon subcutaneous administration

in rats.[9] A study involving a fluorescently labeled version of UCCB01-125 administered

intraperitoneally to mice indicated its ability to reach the brain.[7]

Logical Relationship of UCCB01-125 as a Dual PDZ
Domain Inhibitor
The high affinity and efficacy of UCCB01-125 stem from its dimeric structure, which allows it to

act as a bivalent inhibitor of the tandem PDZ1 and PDZ2 domains of PSD-95.
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Bivalent Inhibition of PSD-95 by UCCB01-125
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Bivalent binding of UCCB01-125 to PSD-95.

Conclusion
UCCB01-125 represents a promising therapeutic candidate for neurological disorders

associated with excitotoxicity. Its dimeric structure confers high-affinity, bivalent binding to the

PDZ1-2 domains of PSD-95, leading to potent and selective disruption of the NMDA receptor-

nNOS signaling axis. Preclinical studies have demonstrated its efficacy in mitigating

inflammatory pain without the adverse side effects typical of NMDAR antagonists. Further

research, particularly focusing on its pharmacokinetic profile and efficacy in a broader range of

neurological conditions, is warranted to fully elucidate its therapeutic potential. This technical

guide provides a foundational resource for researchers and drug development professionals

interested in advancing the study of UCCB01-125 and other targeted PSD-95 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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